1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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Overview
Description
- The cyclobutylcarbonyl group can be introduced via acylation using cyclobutanecarbonyl chloride.
- Reaction conditions: This step often requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Sulfonylation:
- The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid.
- Reaction conditions: This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core:
- The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
- Reaction conditions: Typically carried out in the presence of an acid catalyst at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:
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Nucleophilic Substitution:
- The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
- Common reagents: Amines, alcohols, and thiols.
- Major products: Sulfonamides, sulfonate esters, and sulfonothioates.
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Reduction:
- The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
- Major products: Corresponding alcohol derivatives.
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Oxidation:
- The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Quinoline derivatives.
Scientific Research Applications
1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has several applications in scientific research:
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Medicinal Chemistry:
- This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
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Materials Science:
- It can be utilized in the development of novel materials with specific electronic or optical properties due to its unique structural features.
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Biological Studies:
- The compound can serve as a probe or inhibitor in biochemical assays to study enzyme functions and signaling pathways.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride depends on its specific application:
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Molecular Targets:
- In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
- In materials science, its electronic properties can influence the behavior of the materials it is incorporated into.
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Pathways Involved:
- The compound may affect various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 1-(Cyclopentylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 1-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Uniqueness:
- The cyclobutylcarbonyl group imparts unique steric and electronic properties, which can influence the compound’s reactivity and interactions with biological targets.
- The combination of the tetrahydroquinoline core with the sulfonyl chloride group provides a versatile scaffold for further functionalization and application in various fields.
This detailed overview should provide a comprehensive understanding of 1-(Cyclobutylcarbonyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(cyclobutanecarbonyl)-3,4-dihydro-2H-quinoline-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c15-20(18,19)12-6-7-13-11(9-12)5-2-8-16(13)14(17)10-3-1-4-10/h6-7,9-10H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPCZFJWGREUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC3=C2C=CC(=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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